methyl benzoate CAS No. 5544-54-7](/img/structure/B14744126.png)
[4-(Benzyloxy)phenyl](6,7-dimethoxyisoquinolin-1-yl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)phenylmethyl benzoate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyloxyphenyl group linked to a dimethoxyisoquinolinylmethyl benzoate moiety, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenylmethyl benzoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form 4-(benzyloxy)phenyl alcohol.
Synthesis of the Isoquinoline Derivative: The isoquinoline moiety is synthesized by reacting 6,7-dimethoxyisoquinoline with a suitable alkylating agent under acidic conditions.
Coupling Reaction: The final step involves the esterification of the benzyloxyphenyl intermediate with the isoquinoline derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)phenylmethyl benzoate: undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), Nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Benzyl alcohol derivatives
Substitution: Halogenated or nitrated aromatic compounds
Aplicaciones Científicas De Investigación
4-(Benzyloxy)phenylmethyl benzoate: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)phenylmethyl benzoate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.
Comparación Con Compuestos Similares
4-(Benzyloxy)phenylmethyl benzoate: can be compared with similar compounds such as:
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and has unique reactivity in cross-coupling reactions.
4-(Benzyloxy)phenol: A simpler analog used in various chemical reactions and industrial applications.
The uniqueness of 4-(Benzyloxy)phenylmethyl benzoate lies in its complex structure, which provides a versatile platform for diverse chemical modifications and applications.
Propiedades
Número CAS |
5544-54-7 |
|---|---|
Fórmula molecular |
C32H27NO5 |
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
[(6,7-dimethoxyisoquinolin-1-yl)-(4-phenylmethoxyphenyl)methyl] benzoate |
InChI |
InChI=1S/C32H27NO5/c1-35-28-19-25-17-18-33-30(27(25)20-29(28)36-2)31(38-32(34)24-11-7-4-8-12-24)23-13-15-26(16-14-23)37-21-22-9-5-3-6-10-22/h3-20,31H,21H2,1-2H3 |
Clave InChI |
DYEVWJAIKQOWTQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CN=C2C(C3=CC=C(C=C3)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


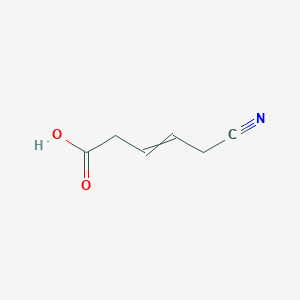
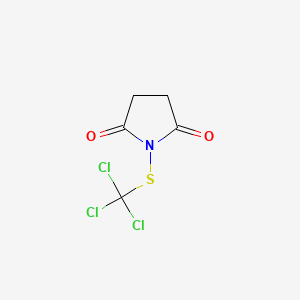

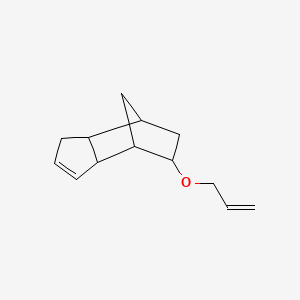

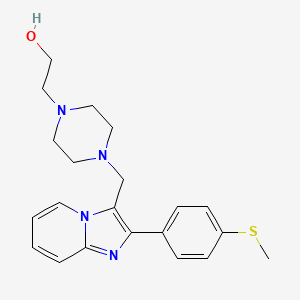
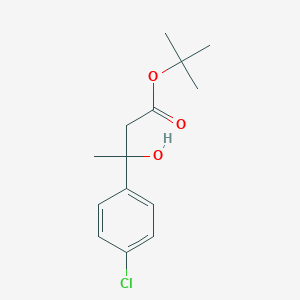
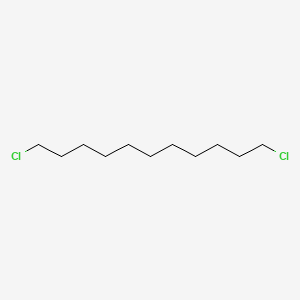
![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)
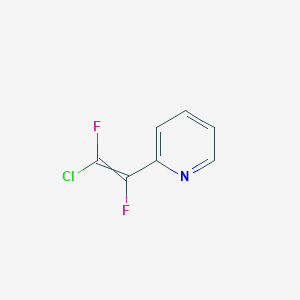
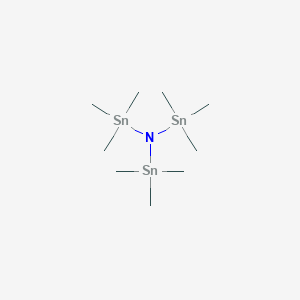
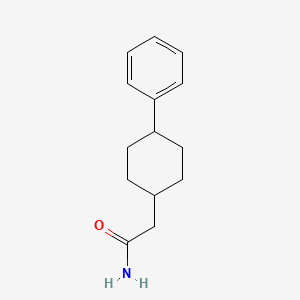
![1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14744121.png)

